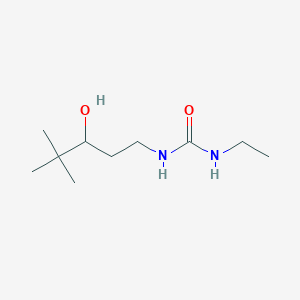

1-Ethyl-3-(3-hydroxy-4,4-dimethylpentyl)urea

Description

Properties

IUPAC Name |

1-ethyl-3-(3-hydroxy-4,4-dimethylpentyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-5-11-9(14)12-7-6-8(13)10(2,3)4/h8,13H,5-7H2,1-4H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLILSQADPDJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCC(C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethyl-3-(3-hydroxy-4,4-dimethylpentyl)urea typically involves the reaction of ethyl isocyanate with 3-hydroxy-4,4-dimethylpentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to maintain the necessary reaction conditions and to purify the final product.

Chemical Reactions Analysis

1-Ethyl-3-(3-hydroxy-4,4-dimethylpentyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

Chemistry: Organic Synthesis

In organic chemistry, 1-Ethyl-3-(3-hydroxy-4,4-dimethylpentyl)urea serves as a reagent in various synthetic pathways. Its ability to participate in hydrogen bonding interactions makes it useful for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Biochemical Assays

The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions. Its structural characteristics allow it to modulate the activity of specific enzymes, making it a valuable tool for studying metabolic pathways.

Industry: Specialty Chemicals

In industrial applications, this compound is used in the production of specialty chemicals that possess unique properties beneficial for various manufacturing processes. Its versatility allows for modifications that can enhance performance in specific applications.

Case Study 1: Enzyme Interaction

A study focusing on the interaction between this compound and specific enzymes demonstrated significant modulation of enzyme activity. The results indicated that the compound could enhance or inhibit enzymatic reactions depending on the concentration and environmental conditions.

Case Study 2: Antiproliferative Activity

Research investigating the antiproliferative effects of this compound on cancer cell lines showed promising results. The study revealed that derivatives of this compound exhibited significant cytotoxic effects against various cancer types, suggesting potential applications in cancer therapy.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as a reagent for studying reaction mechanisms | Facilitates novel synthetic pathways |

| Biochemical Assays | Investigates enzyme activities | Modulates enzyme function significantly |

| Industrial Production | Components in specialty chemicals | Enhances performance characteristics |

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(3-hydroxy-4,4-dimethylpentyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Ethyl-3-(3-hydroxy-4,4-dimethylpentyl)urea (target compound) with structurally related urea derivatives, emphasizing substituent effects, synthesis, and properties.

Structural and Functional Group Analysis

- However, the branched pentyl chain may reduce solubility in polar solvents compared to linear hydroxyethyl analogs.

- Steric Effects : The 4,4-dimethylpentyl group introduces significant steric hindrance, contrasting with the planar 5-nitrothiazole in Nithiazid or the aromatic phenethyl group in self-healing polymers . This bulkiness could limit reactivity in catalytic systems but improve thermal stability.

- Dynamic Properties : Unlike 1-ethyl-3-(4-methylphenethyl)urea, which exhibits reversible urea bonds under Zn²⁺ catalysis , the target compound’s hydroxyl group may stabilize urea bonds, reducing dynamic behavior unless modified with metal ions.

Biological Activity

1-Ethyl-3-(3-hydroxy-4,4-dimethylpentyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological mechanisms, applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions that modulate enzyme activities and protein interactions, affecting various biochemical pathways within cells .

Biological Applications

This compound has been explored for several applications in both research and therapeutic contexts:

- Biochemical Assays : Used to investigate enzyme activities and protein interactions in various biological systems.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial or anticancer activities, although further research is required to substantiate these claims.

- Therapeutic Potential : The compound has been studied as a potential therapeutic agent due to its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of endogenous mediators that regulate blood pressure and inflammation .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit sEH activity effectively. For instance, studies reported IC50 values in the nanomolar range for related urea derivatives, indicating strong inhibitory effects on human and murine sEH .

In Vivo Studies

Animal models have shown that while some derivatives exhibit improved survival rates in sepsis models, the efficacy of this compound specifically remains to be fully elucidated. The pharmacokinetic properties and metabolic stability of this compound are critical factors influencing its therapeutic potential .

Table 1: Summary of Biological Activities

Table 2: Inhibition Potency of Related Urea Derivatives

| Compound Name | IC50 (nM) | Target Enzyme | Reference |

|---|---|---|---|

| B401 | 0.4 | Human sEH | |

| B402 | 0.5 | Murine sEH | |

| 1-Ethyl-3-(3-hydroxy...) | TBD | TBD |

Case Studies

- Sepsis Model Study : In a study examining the effects of memantyl urea derivatives in a lipopolysaccharide-induced sepsis model, it was found that while some derivatives improved survival rates, the specific contributions of this compound require further investigation to determine efficacy .

- Antimicrobial Activity Assessment : Various derivatives have been tested against microbial strains with promising results indicating potential use in antimicrobial therapies. However, comprehensive studies on this compound specifically are still needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.